4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that features a quinoline core structure with various substituents, including a bromo-pyridinyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common route starts with the bromination of 2-pyridine, followed by the introduction of the quinoline moiety through cyclization reactions. The nitrile group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: The bromo group can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, 4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The bromo-pyridinyl group can bind to enzymes or receptors, modulating their activity. The nitrile group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Shares the bromo-pyridinyl group but lacks the quinoline and nitrile functionalities.
4-(6-Bromo-2-pyridinyl)-2-methyl-3-butyn-2-ol: Contains a similar pyridinyl group but differs in the rest of the structure.
Uniqueness
4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its combination of a quinoline core, a bromo-pyridinyl group, and a nitrile group. This combination provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C18H18BrN3O |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H18BrN3O/c1-10-11(9-20)16(12-5-4-6-15(19)22-12)17-13(21-10)7-18(2,3)8-14(17)23/h4-6,16,21H,7-8H2,1-3H3 |
InChI Key |
UDHARPKFPPJRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=NC(=CC=C3)Br)C#N |
Origin of Product |
United States |
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